molecular formula C15H16O3 B14483004 1-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)ethanone CAS No. 65131-16-0

1-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)ethanone

Cat. No.: B14483004
CAS No.: 65131-16-0
M. Wt: 244.28 g/mol
InChI Key: QLHLQLPEBUSZKG-UHFFFAOYSA-N
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Description

1-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)ethanone is an organic compound with the molecular formula C15H16O3 It is characterized by the presence of a naphthalene ring substituted with methoxy and methyl groups, and an ethanone group

Preparation Methods

The synthesis of 1-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-dimethoxy-3-methylnaphthalene and ethanoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and electrophiles like bromine (Br2) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)ethanone can be compared with other similar compounds, such as:

    1-(1,4-Dimethoxy-2-methylnaphthalen-3-yl)ethanone: Similar structure but different substitution pattern on the naphthalene ring.

    1-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which confer distinct chemical and biological properties.

Properties

CAS No.

65131-16-0

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

1-(1,4-dimethoxy-3-methylnaphthalen-2-yl)ethanone

InChI

InChI=1S/C15H16O3/c1-9-13(10(2)16)15(18-4)12-8-6-5-7-11(12)14(9)17-3/h5-8H,1-4H3

InChI Key

QLHLQLPEBUSZKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1C(=O)C)OC)OC

Origin of Product

United States

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